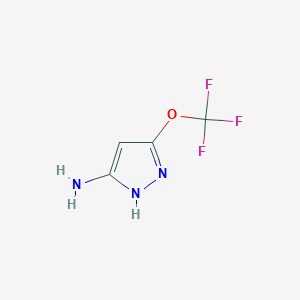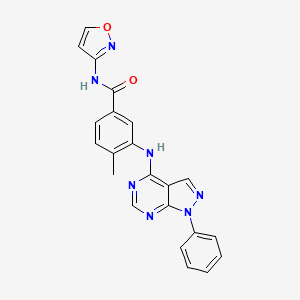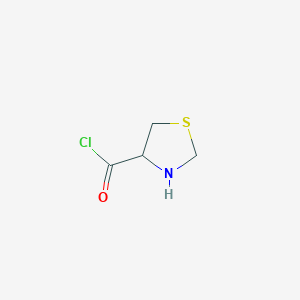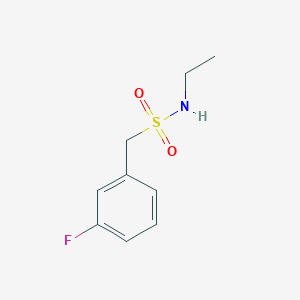
N-ethyl-1-(3-fluorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-1-(3-fluorophenyl)methanesulfonamide is an organic compound characterized by the presence of an ethyl group, a fluorophenyl group, and a methanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(3-fluorophenyl)methanesulfonamide typically involves the reaction of 3-fluoroaniline with ethyl methanesulfonate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-fluoroaniline attacks the ethyl methanesulfonate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and real-time monitoring ensures consistent product quality and reduces the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-1-(3-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom is replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
N-ethyl-1-(3-fluorophenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-ethyl-1-(3-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with neuronal receptors, providing neuroprotective benefits.
Comparaison Avec Des Composés Similaires
N-ethyl-1-(3-fluorophenyl)methanesulfonamide can be compared with other similar compounds such as:
N-(2-Diethylamino-ethyl)-1-(4-fluoro-phenyl)-methanesulfonamide: This compound has a similar structure but with a diethylamino group instead of an ethyl group. It exhibits different pharmacological properties and binding affinities.
N-(3-{[1-(3-fluorophenyl)ethyl]amino}phenyl)methanesulfonamide: This compound has an additional phenyl group, leading to variations in its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H12FNO2S |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
N-ethyl-1-(3-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-2-11-14(12,13)7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3 |
Clé InChI |
QJQPHYNOUDBMPM-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)CC1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


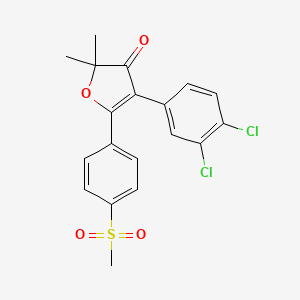



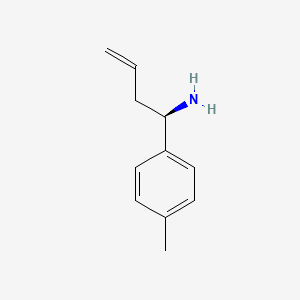
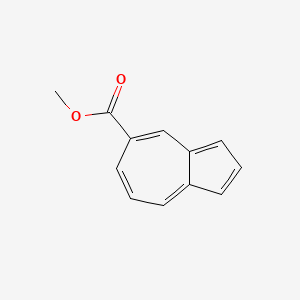

![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)

![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)

